molecular formula C18H18N2O3 B6573127 2-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921773-95-7

2-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No. B6573127
CAS RN: 921773-95-7
M. Wt: 310.3 g/mol
InChI Key: KLKMCAORWWUBHX-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide, or commonly referred to as EMB, is a synthetic compound with a wide range of scientific applications. It is a novel compound that has been studied extensively in the past few years, and its potential for use in the laboratory is being explored.

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral properties. For instance:

Additionally, ethyl 1H-indole-3-carboxylates showed anti-HCV activity .

Antioxidant Properties

Indole compounds have been explored for their antioxidant potential. Although specific data on our compound is scarce, the indole scaffold generally exhibits antioxidant activity .

Metal Chelation

Indole-based compounds often possess metal-chelating abilities. However, dedicated studies on our compound are lacking .

Pharmacological Applications

The indole nucleus serves as a pharmacophore in various drug molecules. Although our compound’s specific pharmacological applications remain to be fully explored, its indole framework suggests potential therapeutic uses .

Functional Derivatives

Our compound opens up possibilities for synthesizing various functional derivatives. These derivatives may exhibit useful pharmacological properties .

properties

IUPAC Name

2-ethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-23-16-7-5-4-6-14(16)18(22)19-13-8-9-15-12(10-13)11-17(21)20(15)2/h4-10H,3,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKMCAORWWUBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

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